Technical Guide: Chemical Properties & Reactivity of 3-(Dimethylamino)-1-phenylpyrazole
Technical Guide: Chemical Properties & Reactivity of 3-(Dimethylamino)-1-phenylpyrazole
This technical guide details the chemical properties, synthesis, and reactivity of 3-(dimethylamino)-1-phenylpyrazole , a specialized heterocyclic scaffold used in medicinal chemistry.
Introduction & Structural Significance
3-(dimethylamino)-1-phenylpyrazole (CAS: 15083-53-1 / Generic analogs) represents a "push-pull" heterocyclic system. Its reactivity is defined by the interplay between the electron-rich pyrazole core, the electron-donating dimethylamino group at position 3, and the N-linked phenyl ring.
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Substituents:
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Position 1 (N1): Phenyl group.[6][8] Acts as an electron-withdrawing group (EWG) via induction but stabilizes radical/cationic intermediates via resonance.
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Position 3 (C3): Dimethylamino group [–N(CH₃)₂]. A strong electron-donating group (EDG) that significantly increases the electron density of the pyrazole ring, particularly at C4.
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Physicochemical Profile (Predicted & Experimental Consensus)
| Property | Value / Range | Significance |
| Molecular Formula | C₁₁H₁₃N₃ | Precursor for fragment-based drug design. |
| Molecular Weight | 187.24 g/mol | Low MW, ideal for "Lead-Like" space. |
| LogP (Octanol/Water) | 2.1 – 2.5 (Calc.) | Moderate lipophilicity; good membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 – 4.5 | The pyrazole N2 is weakly basic; the exocyclic N is the primary protonation site. |
| H-Bond Acceptors | 2 (N2, Exocyclic N) | Critical for kinase hinge binding interactions. |
| Solubility | Low in water; High in DCM, DMSO, MeOH | Requires organic co-solvents for biological assays. |
Synthetic Pathways
The synthesis of 3-(dimethylamino)-1-phenylpyrazole can be approached via two primary strategies: De Novo Cyclization (constructing the ring) or Functional Group Modification (modifying an existing pyrazole).
Method A: De Novo Cyclization (The Enaminone Route)
This is the most convergent method, utilizing phenylhydrazine and an appropriate 3-carbon electrophile.
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Reagents: Phenylhydrazine + 3-(Dimethylamino)acrylonitrile (or equivalent 1,3-electrophile).
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Mechanism: Michael addition of the hydrazine onto the activated alkene followed by intramolecular cyclization.
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Regioselectivity: Controlled by the nucleophilicity of the hydrazine nitrogens. The terminal NH₂ attacks the most electrophilic carbon first.
Method B: Eschweiler-Clarke Methylation
Starting from commercially available 3-amino-1-phenylpyrazole .
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Reagents: Formaldehyde (HCHO), Formic Acid (HCOOH), Reflux.
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Mechanism: Reductive amination. The primary amine is methylated twice to yield the dimethylamino derivative.
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Yield: Typically high (>80%); avoids regioselectivity issues of cyclization.
Figure 1: Convergent and divergent synthetic pathways for the target scaffold.
Chemical Reactivity & Functionalization
The 3-(dimethylamino)-1-phenylpyrazole molecule exhibits distinct "hotspots" for chemical modification, driven by the electronic push-pull system.
Electrophilic Aromatic Substitution (EAS) at C-4
The C-4 position is the most nucleophilic site on the ring. The electron-donating effect of the 3-dimethylamino group directs incoming electrophiles almost exclusively to Position 4 .
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Halogenation: Reaction with NBS or NCS yields 4-bromo or 4-chloro derivatives rapidly.
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Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C-4.[9] This is a critical intermediate for extending the carbon skeleton.
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Nitration: HNO₃/H₂SO₄ introduces a nitro group at C-4, which can be reduced to an amine for further derivatization.
Lithiation & Metalation at C-5
Despite the electron-rich nature of the ring, the C-5 proton is relatively acidic due to the inductive withdrawal of the adjacent N-1 nitrogen.
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Protocol: Treatment with n-Butyllithium (n-BuLi) at -78°C in THF.
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Directing Group: The N-1 phenyl group can sometimes compete (ortho-lithiation), but C-5 lithiation is generally kinetically favored in pyrazoles lacking C-5 substituents.
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Quenching: The resulting C-5 anion can be trapped with electrophiles (e.g., CO₂, alkyl halides) to introduce functional groups at the 5-position.
Figure 2: Regioselectivity map highlighting the distinct reactivity zones of the scaffold.
Applications in Drug Discovery
This scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine bases and interact with kinase ATP-binding pockets.
Kinase Inhibition (EGFR / CDK)
The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor, often binding to the "hinge region" of kinase enzymes. The 1-phenyl group occupies the hydrophobic pocket, while the 3-dimethylamino tail can be modified to interact with solvent-exposed regions or solubilizing domains.
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Example: Analogues of this core are seen in CDK2 inhibitors and EGFR inhibitors (e.g., Lazertinib intermediates).
Antimicrobial & Anti-inflammatory Agents
Derivatives functionalized at C-4 (e.g., with thiazoles or other heterocycles) have shown potent activity against Candida albicans and Staphylococcus aureus. The 3-amino group is often essential for maintaining the electronic profile required for target binding.
Experimental Protocol: Vilsmeier-Haack Formylation
A standard procedure for functionalizing C-4.
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Preparation: In a flame-dried flask under argon, dissolve 3-(dimethylamino)-1-phenylpyrazole (1.0 eq) in anhydrous DMF (5.0 eq). Cool to 0°C.
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Addition: Dropwise add POCl₃ (1.2 eq) over 15 minutes. The solution may turn yellow/orange.
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Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (formation of a polar spot).
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Workup: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered quench). Stir for 30 minutes.
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Isolation: The solid precipitate (4-formyl derivative) is filtered, washed with water, and recrystallized from Ethanol.
References
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Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2016).[10]
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Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. (2025).[6][11][12] [3]
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Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. European Journal of Medicinal Chemistry. (2008).
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Electrophilic Substitution Reactions in Pyrazole. Scribd / Organic Chemistry Archives.
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Reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole with electrophiles. Russian Journal of General Chemistry. (2012).[11]
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